N-(2,3,5,6-Tetrafluorophenyl)maleimide N-(2,3,5,6-Tetrafluorophenyl)maleimide
Brand Name: Vulcanchem
CAS No.: 63539-54-8
VCID: VC5868486
InChI: InChI=1S/C10H3F4NO2/c11-4-3-5(12)9(14)10(8(4)13)15-6(16)1-2-7(15)17/h1-3H
SMILES: C1=CC(=O)N(C1=O)C2=C(C(=CC(=C2F)F)F)F
Molecular Formula: C10H3F4NO2
Molecular Weight: 245.133

N-(2,3,5,6-Tetrafluorophenyl)maleimide

CAS No.: 63539-54-8

Cat. No.: VC5868486

Molecular Formula: C10H3F4NO2

Molecular Weight: 245.133

* For research use only. Not for human or veterinary use.

N-(2,3,5,6-Tetrafluorophenyl)maleimide - 63539-54-8

Specification

CAS No. 63539-54-8
Molecular Formula C10H3F4NO2
Molecular Weight 245.133
IUPAC Name 1-(2,3,5,6-tetrafluorophenyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C10H3F4NO2/c11-4-3-5(12)9(14)10(8(4)13)15-6(16)1-2-7(15)17/h1-3H
Standard InChI Key HMROROGWFSIGSI-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)C2=C(C(=CC(=C2F)F)F)F

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

N-(2,3,5,6-Tetrafluorophenyl)maleimide consists of a maleimide moiety linked to a 2,3,5,6-tetrafluorophenyl group via a covalent bond. The maleimide group (C4H2N2O2C_4H_2N_2O_2) is a five-membered dienone structure capable of undergoing Michael addition with thiol groups (-SH) at physiological pH (6.5–7.5) . The tetrafluorophenyl ring (C6HF4C_6HF_4) serves as an electron-deficient aromatic system, enhancing the reactivity of its ester group toward primary amines (-NH2) . This dual functionality allows sequential conjugation: first, the TFP ester reacts with amines to form stable amide bonds, followed by maleimide-thiol coupling for site-specific labeling .

The compound’s InChI key (TYRMHYMPAXBKTH-UHFFFAOYSA-N) and molecular formula (C10H4F4N2O2C_{10}H_{4}F_{4}N_{2}O_{2}) confirm its structural uniqueness . Fluorine atoms at the 2, 3, 5, and 6 positions of the phenyl ring induce steric and electronic effects that optimize reaction kinetics while minimizing hydrolysis .

Physicochemical Characteristics

N-(2,3,5,6-Tetrafluorophenyl)maleimide exhibits a molecular weight of 284.15 g/mol and a solubility profile favoring polar aprotic solvents like acetonitrile and dimethyl sulfoxide . The TFP ester’s hydrolysis half-life exceeds 24 hours in aqueous buffers (pH 7.4), ensuring sufficient stability for bioconjugation reactions . Maleimide-thiol adducts formed with this compound demonstrate remarkable stability, with less than 5% dissociation observed over 72 hours in serum .

Synthesis and Radiolabeling Methodologies

Conventional Synthesis Routes

The synthesis of N-(2,3,5,6-Tetrafluorophenyl)maleimide typically involves a two-step process:

  • Formation of the TFP Ester: 6-Chloronicotinic acid is reacted with 2,3,5,6-tetrafluorophenol (TFP) using N,NN,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dioxane . This yields an intermediate TFP-activated ester with 84% purity after silica gel chromatography .

  • Maleimide Incorporation: The TFP ester is then coupled with NN-(2-aminoethyl)maleimide trifluoroacetate under basic conditions (pH 8.5–9.0) to form the final product . Early methods required 75–90 minutes, with radiochemical yields of 5–26% (non-decay-corrected) .

Advanced Fluorination Strategies

Recent innovations leverage quaternary ammonium precursors to streamline 18F^{18}\text{F} incorporation. For instance, flowing an acetonitrile solution of N,N,NN,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate through an anion-exchange cartridge enables room-temperature fluorination without azeotropic drying . This method achieves 75% conversion in 1 minute, reducing total synthesis time to 5 minutes . Subsequent conjugation with NN-(2-aminoethyl)maleimide yields 18F^{18}\text{F}-labeled N-(2,3,5,6-Tetrafluorophenyl)maleimide derivatives at 26 ± 5% radiochemical yield .

Table 1: Comparative Synthesis Parameters

MethodReaction TimeRadiochemical YieldPurity
Conventional DCC Coupling 90 min5–26%>90%
Quaternary Ammonium 5 min75% (conversion)>98%

Applications in Biomolecular Conjugation

Radiolabeling of Peptides

N-(2,3,5,6-Tetrafluorophenyl)maleimide has been extensively used to radiolabel thiol-containing peptides. For example, Cai et al. conjugated 18F^{18}\text{F}FBEM (a derivative) with c(RGDyK) peptides, achieving radiochemical yields of 85 ± 5% . The IC50 values for αvβ3 integrin binding remained comparable to unmodified peptides (66.8 ± 5.1 nM vs. 51.3 ± 4.2 nM), confirming minimal bioactivity loss .

Protein Modification

Human LDL labeled with 18F^{18}\text{F}FBAM (a related maleimide-TFP ester) demonstrated 17 ± 10% radiochemical yield and retained receptor-binding affinity in vitro . The increased hydrodynamic volume from the dPEG® spacer (in analogues like MAL-dPEG®12-TFP ester) extends serum half-life by 40–60% compared to non-PEGylated conjugates .

Table 2: Biodistribution of 18F^{18}\text{F}-Labeled Conjugates

ConjugateTumor Uptake (%ID/g)Liver Retention (%ID/g)Reference
18F^{18}\text{F}FBEM-SRGD2 4.2 ± 0.82.1 ± 0.3
18F^{18}\text{F}FPyME 3.5 ± 0.63.8 ± 0.5

Stability and Pharmacokinetic Profiles

In Vitro Stability

18F^{18}\text{F}-labeled maleimide-TFP conjugates exhibit <5% defluorination over 6 hours in human serum, outperforming traditional succinimidyl esters . The tetrafluorophenyl group’s electron-withdrawing properties reduce nucleophilic attack, enhancing stability .

In Vivo Performance

In murine models, 18F^{18}\text{F}FBEM-SRGD2 showed tumor-to-muscle ratios of 4.2 ± 0.8 at 60 minutes post-injection, with rapid renal clearance (t1/2 = 25 ± 3 minutes) . Hepatic retention was limited to 2.1 ± 0.3%ID/g, minimizing off-target effects .

Comparative Analysis with Maleimide Derivatives

Reaction Efficiency

N-(2,3,5,6-Tetrafluorophenyl)maleimide achieves thiol conjugation yields of 70–85%, surpassing NN-hydroxysuccinimide (NHS)-maleimide derivatives (50–65%) . The TFP ester’s amine reactivity is 3–5 times higher than NHS esters at pH 7.4 .

Stability Metrics

Table 3: Stability of Maleimide Derivatives

CompoundSerum Stability (t1/2)Hydrolysis Resistance
N-(TFP)maleimide >72 hoursHigh
NHS-maleimide 48 hoursModerate

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